![molecular formula C17H22N8S B5571988 4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

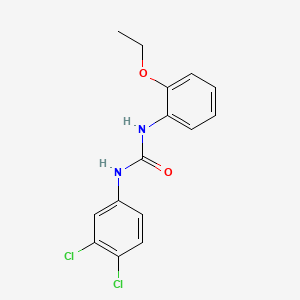

The synthesis of related compounds involves several key steps, including condensation, nucleophilic substitution, and cyclization reactions. For instance, a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products, termed 'pyrimidinylthio pyrimidotriazolothiadiazines', have been synthesized, starting from an initial condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines and a final cyclocondensation step (Asghari et al., 2015).

Molecular Structure Analysis

The molecular structures of such compounds are characterized by the presence of multiple heterocyclic rings, including pyrimidine, triazole, and pyrazole moieties. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of these rings and the substitution patterns on them.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including heterocyclization, which is a crucial step in their synthesis. The reactivity can be influenced by the nature of the substituents on the heterocyclic rings and the presence of functional groups such as methylthio or piperidinyl groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. For example, the solubility at physiological pH and the ability to form stable aqueous systems suitable for intravenous infusion are critical parameters for potential pharmacological applications (Baraldi et al., 2012).

Aplicaciones Científicas De Investigación

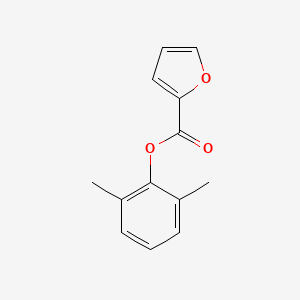

Adenosine Receptor Antagonists

The development of water-soluble adenosine receptor antagonists has been a significant area of research. One study highlights the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with improved water solubility, demonstrating potential for intravenous applications in medical treatments. These compounds, including derivatives with a 1-(substituted)piperidin-4-yl ring, show high selectivity and affinity for human A₃ adenosine receptors, indicating their utility in targeting adenosine receptor-mediated pathways (Baraldi et al., 2012).

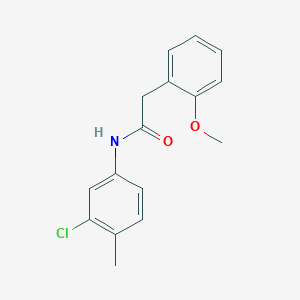

Synthesis of Heterocyclic Compounds

Another area of application involves the synthesis of various heterocyclic compounds. Research has been conducted on the creation of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, showcasing the versatility of similar structures in generating a wide range of biologically active molecules. These synthetic routes open avenues for exploring novel therapeutic agents (Mohamed et al., 2011).

Heterocyclic Synthesis for Drug Discovery

The synthesis of novel heterocyclic compounds, including N-cycloalkanes, morpholine, and piperazines, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, is critical for drug discovery. These compounds offer potential as scaffolds for developing new drugs, highlighting the importance of such chemical structures in medicinal chemistry research (Ho & Suen, 2013).

Patent Analysis for Drug Development

Exploring the patent landscape reveals the application of related chemical structures in developing therapeutic agents, such as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. This research emphasizes the role of chemical synthesis in creating novel compounds with specific therapeutic targets, offering insights into the drug development process (Habernickel, 2001).

Ligands for Dopamine Receptors

Research into 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor demonstrates the therapeutic potential of related compounds in neurological disorders. Such studies contribute to understanding the molecular basis of diseases like schizophrenia and drug addiction, providing a foundation for developing targeted treatments (Rowley et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8S/c1-23-15(12-25-9-3-7-19-25)21-22-16(23)13-5-10-24(11-6-13)14-4-8-18-17(20-14)26-2/h3-4,7-9,13H,5-6,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCLPFFQKDGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C3=NC(=NC=C3)SC)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)